molecular formula C24H27N3O3 B12171653 3-(1H-indol-3-yl)-1-{4-[(2-methoxyphenyl)acetyl]piperazin-1-yl}propan-1-one

3-(1H-indol-3-yl)-1-{4-[(2-methoxyphenyl)acetyl]piperazin-1-yl}propan-1-one

Cat. No.: B12171653
M. Wt: 405.5 g/mol
InChI Key: WIXQLASIAITHGX-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-1-{4-[(2-methoxyphenyl)acetyl]piperazin-1-yl}propan-1-one is a complex organic compound that features an indole core, a piperazine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-1-{4-[(2-methoxyphenyl)acetyl]piperazin-1-yl}propan-1-one can be achieved through a multi-step process involving the following key steps:

    Fischer Indolisation: This step involves the reaction of aryl hydrazines with ketones to form the indole core.

    N-Alkylation: The indole core is then subjected to N-alkylation using alkyl halides.

    Acylation: The final step involves the acylation of the piperazine ring with 2-methoxyphenylacetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the use of microwave irradiation can significantly reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-1-{4-[(2-methoxyphenyl)acetyl]piperazin-1-yl}propan-1-one undergoes various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The carbonyl group in the compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include indole-3-carboxylic acid derivatives, alcohols, and various substituted indole derivatives .

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-1-{4-[(2-methoxyphenyl)acetyl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets in the body. The indole core is known to interact with various receptors, including serotonin receptors, which play a role in mood regulation and other neurological functions . The piperazine ring enhances the compound’s binding affinity and selectivity for these receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-indol-3-yl)-1-{4-[(2-methoxyphenyl)acetyl]piperazin-1-yl}propan-1-one is unique due to its combination of an indole core, a piperazine ring, and a methoxyphenyl group.

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

3-(1H-indol-3-yl)-1-[4-[2-(2-methoxyphenyl)acetyl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C24H27N3O3/c1-30-22-9-5-2-6-18(22)16-24(29)27-14-12-26(13-15-27)23(28)11-10-19-17-25-21-8-4-3-7-20(19)21/h2-9,17,25H,10-16H2,1H3

InChI Key

WIXQLASIAITHGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCN(CC2)C(=O)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

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